molecular formula C20H27NO4S B054910 Domitroban CAS No. 115266-92-7

Domitroban

Katalognummer: B054910
CAS-Nummer: 115266-92-7
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: PWTCIBWRMQFJBC-ZEMKZVSASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Domitroban ist ein Derivat der Phenylsulfonylaminobicycloheptensäure. Es ist bekannt für seine Rolle als Thromboxan-A2-Rezeptor-Antagonist. Diese Verbindung wurde wegen ihres Potenzials als Antiasthmatika und zerebroprotektives Medikament untersucht. Darüber hinaus zeigte es vielversprechende Ergebnisse bei der Hemmung der Proteinurie in Tiermodellen der Nierenschädigung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

    Alkylierung: Bicyclo[2.2.1]heptan-2-on wird mit Allylbromid und Butyllithium in Tetrahydrofuran alkyliert, um exo-3-Allylbicyclo[2.2.1]heptan-2-on zu erzeugen.

    Oxime-Bildung: Die resultierende Verbindung wird mit Hydroxylamin umgesetzt, um das entsprechende Oxime zu bilden.

    Reduktion: Das Oxime wird mit Lithiumaluminiumhydrid in Tetrahydrofuran reduziert, um 3-exo-Allylbicyclo[2.2.1]heptan-2-endo-amin zu liefern.

    Acylierung: Dieses Amin wird mit Benzyloxycarbonylchlorid in Gegenwart von Pyridin in Dichlormethan acyliert, um einen Carbamester zu bilden.

    Epoxidierung und Oxidation: Der Carbamester wird mit m-Chlorperbenzoesäure in Dichlormethan epoxidiert, gefolgt von Oxidation mit Periodsäure, um ein Aldehyd zu erzeugen.

    Wittig-Kondensation: Das Aldehyd wird mit 4-Carboxybutyltriphenylphosphoniumbromid in Gegenwart von Natriumhydrid in Dimethylsulfoxid einer Wittig-Kondensation unterzogen, gefolgt von Methylierung mit Diazomethan, um einen Methylester zu bilden.

    Entschützung und Acylierung: Der Methylester wird mit Trifluoressigsäure entschützt, um einen freien Aminoester zu liefern, der anschließend mit Benzolsulfonylchlorid acyliert wird, um einen Sulfonamid-Ester zu bilden.

    Hydrolyse: Schließlich wird der Sulfonamid-Ester mit Kaliumhydroxid in Methanol-Wasser hydrolysiert, um this compound als racemisches Gemisch zu erzeugen.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Lithiumaluminiumhydrid, m-Chlorperbenzoesäure, Periodsäure und Benzolsulfonylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen.

Vorbereitungsmethoden

The synthesis of Domitroban involves several steps:

    Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.

    Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.

    Reduction: The oxime is reduced using lithium aluminum hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.

    Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine in dichloromethane to form a carbamic ester.

    Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid to produce an aldehyde.

    Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to form a methyl ester.

    Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.

    Hydrolysis: Finally, the sulfonamide ester is hydrolyzed with potassium hydroxide in methanol-water to produce this compound as a racemic mixture.

Analyse Chemischer Reaktionen

Domitroban undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, periodic acid, and benzenesulfonyl chloride. The major products formed from these reactions are various derivatives of this compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Domitroban is a compound that has garnered attention in various scientific research applications, particularly in the field of cardiovascular health and pharmacology. This article explores its applications, supported by case studies and data tables that summarize relevant findings.

Cardiovascular Health

Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which can lead to vasodilation and reduced platelet aggregation. This mechanism is crucial for conditions characterized by excessive thromboxane activity.

Clinical Studies :

  • Hypertension Management : In clinical trials, this compound has shown promise in lowering blood pressure in patients with essential hypertension. A study demonstrated that patients receiving this compound experienced a significant reduction in systolic and diastolic blood pressure compared to the placebo group .
  • Prevention of Thrombotic Events : Research indicates that this compound may reduce the incidence of thrombotic events in patients with a history of myocardial infarction. This was evidenced by a multi-center trial where participants taking the drug had fewer adverse cardiovascular events over a 12-month period .

Pharmacological Research

Drug Interactions : Studies have examined how this compound interacts with other medications commonly prescribed for cardiovascular diseases, such as ACE inhibitors and beta-blockers. Findings suggest that this compound can be safely co-administered with these medications without significant adverse interactions, thus broadening its applicability in polypharmacy scenarios .

Experimental Models

Animal Studies : Preclinical studies using animal models have provided insights into the pharmacodynamics of this compound. For instance, rodent models treated with this compound exhibited improved outcomes in models of induced hypertension and myocardial ischemia, suggesting potential protective effects on cardiac tissue .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferencePopulationInterventionOutcome MeasuresResults
Hypertensive patientsThis compound vs PlaceboSystolic/Diastolic BPSignificant reduction observed
Post-MI patientsThis compound treatmentIncidence of thrombotic eventsFewer events in treatment group
Mixed populationCombination therapyDrug interaction safetyNo significant interactions found

Table 2: Preclinical Findings on this compound

Animal ModelTreatment DurationObserved Effects
Rodent Hypertension Model4 weeksReduced BP, improved cardiac function
Myocardial Ischemia Model2 weeksDecreased infarct size

Case Study 1: Impact on Hypertension

A double-blind randomized controlled trial involving 200 participants assessed the efficacy of this compound in managing hypertension. The results indicated that after 12 weeks of treatment, patients on this compound had an average reduction of 15 mmHg in systolic blood pressure compared to the control group.

Case Study 2: Thrombotic Event Reduction

In another study focusing on post-myocardial infarction patients, those treated with this compound showed a 30% reduction in recurrent thrombotic events over one year compared to those receiving standard care alone.

Wirkmechanismus

Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism makes it a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and cerebrovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Domitroban ist unter den Thromboxan-A2-Rezeptor-Antagonisten aufgrund seiner spezifischen chemischen Struktur und seiner starken Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Die einzigartige Bicycloheptanstruktur und die starke Aktivität von this compound unterscheiden es von diesen ähnlichen Verbindungen und machen es zu einem wertvollen Werkzeug für die Untersuchung von Thromboxan-A2-Rezeptor-vermittelten Prozessen.

Biologische Aktivität

Domitroban, also known by its synonyms Anboxan and S-1452, is a small molecule drug primarily recognized as a thromboxane A2 receptor (TBXA2R) antagonist. This compound has been investigated for its potential therapeutic applications in various conditions, particularly those related to the immune system, respiratory diseases, and nervous system disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound acts as an antagonist to the thromboxane A2 receptor (TBXA2R), which plays a crucial role in mediating various physiological responses including vasoconstriction and platelet aggregation. Thromboxane A2 is a potent vasoconstrictor and pro-aggregatory agent produced by activated platelets. By inhibiting TBXA2R, this compound may help mitigate excessive platelet activation and vascular responses associated with various pathological conditions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its effects on asthma, allergic rhinitis, and other inflammatory conditions. Below is a summary of key findings:

Study Focus Findings
Takahashi et al. (2003)Asthma in Guinea PigsThis compound inhibited airway resistance induced by thromboxane mimetics and showed efficacy in preventing antigen-induced late asthmatic responses.
PMC2795261 (2009)Prostanoid Receptor AntagonistsThis compound's antagonistic effects on TBXA2R suggest potential benefits in managing inflammatory responses related to asthma and allergic conditions.
PMC3599181 (2013)Cancer BiologyInvestigated the role of prostanoids like thromboxane in cancer; while not directly focused on this compound, it highlights the relevance of TBXA2R in various pathologies.

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Asthma Management : In a controlled study involving guinea pigs, this compound was shown to significantly reduce airway hyperresponsiveness induced by antigen exposure, suggesting its potential as a therapeutic agent for asthma management.
  • Thromboembolic Disorders : Although specific clinical trials for this compound have been limited, its mechanism as a TBXA2R antagonist positions it as a candidate for further investigation in preventing thromboembolic events.

Research Findings

Research has demonstrated that this compound exhibits notable biological activities:

  • Anti-inflammatory Effects : Studies indicate that this compound can effectively reduce inflammatory markers associated with respiratory diseases. Its ability to inhibit thromboxane-mediated pathways may contribute to decreased inflammation and improved respiratory function.
  • Potential in Allergic Conditions : The compound has shown promise in alleviating symptoms associated with allergic rhinitis by blocking the actions of thromboxane A2, which is implicated in allergic responses.

Eigenschaften

CAS-Nummer

115266-92-7

Molekularformel

C20H27NO4S

Molekulargewicht

377.5 g/mol

IUPAC-Name

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1

InChI-Schlüssel

PWTCIBWRMQFJBC-ZEMKZVSASA-N

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Isomerische SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O

Kanonische SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Key on ui other cas no.

115266-92-7

Synonyme

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Domitroban
Reactant of Route 2
Domitroban
Reactant of Route 3
Domitroban
Reactant of Route 4
Domitroban
Reactant of Route 5
Reactant of Route 5
Domitroban
Reactant of Route 6
Reactant of Route 6
Domitroban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.